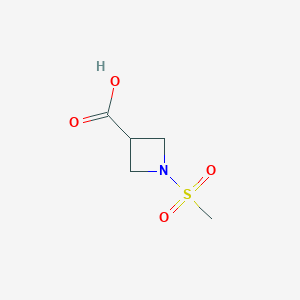

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Description

The exact mass of the compound 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylsulfonylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c1-11(9,10)6-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOQFIHAKZBLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617680 | |

| Record name | 1-(Methanesulfonyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219828-27-9 | |

| Record name | 1-(Methanesulfonyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methanesulfonylazetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a heterocyclic organic compound featuring a four-membered azetidine ring. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The incorporation of a sulfonyl group and a carboxylic acid moiety suggests its potential as a constrained amino acid analog for use in drug design and development. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, alongside a plausible synthetic route and relevant diagrams to facilitate further research and application.

Chemical and Physical Properties

Direct experimental data for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid is limited in publicly accessible literature. However, based on supplier information and computational predictions, the following properties can be summarized.

| Property | Value | Source |

| IUPAC Name | 1-(Methylsulfonyl)azetidine-3-carboxylic acid | Sigma-Aldrich[1] |

| CAS Number | 1219828-27-9 | Sigma-Aldrich[1] |

| Molecular Formula | C₅H₉NO₄S | - |

| Molecular Weight | 179.2 g/mol | Sigma-Aldrich[1] |

| Canonical SMILES | CS(=O)(=O)N1CC(C1)C(=O)O | - |

| Physical Form | Solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Synthesis

Proposed Synthetic Pathway

The logical synthetic route to 1-(Methylsulfonyl)-3-azetidinecarboxylic acid is the sulfonylation of the nitrogen atom of azetidine-3-carboxylic acid.

Caption: Proposed synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard organic synthesis techniques for N-sulfonylation and has not been specifically validated for this compound.

Materials:

-

Azetidine-3-carboxylic acid

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (1M)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine-3-carboxylic acid in anhydrous dichloromethane.

-

Basification: Cool the solution to 0 °C using an ice bath and add triethylamine (approximately 1.1 to 1.5 equivalents).

-

Sulfonylation: Add methanesulfonyl chloride (approximately 1.0 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1M hydrochloric acid, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield pure 1-(Methylsulfonyl)-3-azetidinecarboxylic acid.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid has been found in the searched literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Biological Activity

The biological activity of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid has not been reported. However, the azetidine ring is a component of many biologically active compounds, and N-sulfonylated moieties are known to interact with various biological targets. For instance, some N-sulfonylated azetidines have been investigated for their antibacterial and anticancer properties.[2][3] Therefore, it is plausible that this compound could exhibit interesting pharmacological activities, warranting future investigation.

Signaling Pathways

There is no information available regarding the involvement of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid in any specific signaling pathways.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.

Caption: General workflow for synthesis, characterization, and evaluation.

Conclusion

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a compound with potential for applications in medicinal chemistry, yet it remains largely uncharacterized in the public domain. This guide has provided the currently available information and a predictive framework for its synthesis and properties. Further experimental investigation is necessary to fully elucidate its chemical and biological profile, which could unlock its potential as a valuable building block for the development of novel therapeutics.

References

An In-depth Technical Guide to 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1219828-27-9

Introduction

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a niche heterocyclic compound that belongs to the class of substituted azetidines. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a methylsulfonyl group on the nitrogen atom can modulate the compound's physicochemical properties, such as its polarity, solubility, and metabolic stability, making it an intriguing building block for drug discovery and development. This document provides a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

The fundamental physicochemical properties of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid have been compiled from various chemical suppliers. These properties are essential for understanding the compound's behavior in both chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1219828-27-9 | - |

| Molecular Formula | C₅H₉NO₄S | - |

| Molecular Weight | 179.19 g/mol | - |

| IUPAC Name | 1-(methylsulfonyl)azetidine-3-carboxylic acid | - |

| SMILES | CS(=O)(=O)N1CC(C(=O)O)C1 | - |

| XLogP3 | -1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Heavy Atom Count | 11 | [1] |

| Complexity | 259 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps: protection of the carboxylic acid functionality of azetidine-3-carboxylic acid, followed by N-sulfonylation, and subsequent deprotection.

Caption: Proposed synthetic workflow for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid.

General Experimental Protocol for N-Sulfonylation (Analogous)

This protocol is based on the general procedure for the N-sulfonylation of secondary amines and is provided as a representative methodology.

Step 1: Protection of Azetidine-3-carboxylic Acid

-

Suspend azetidine-3-carboxylic acid in a suitable alcohol (e.g., methanol or ethanol).

-

Add a catalyst, such as thionyl chloride or a strong acid (e.g., H₂SO₄), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.

-

Neutralize the reaction mixture and extract the ester with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected azetidine-3-carboxylic acid.

Step 2: N-Sulfonylation

-

Dissolve the protected azetidine-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA).

-

Cool the mixture to 0 °C and add methanesulfonyl chloride dropwise.

-

Allow the reaction to stir at room temperature for several hours or until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected N-sulfonylated product.

Step 3: Deprotection

-

Dissolve the protected 1-(methylsulfonyl)-3-azetidinecarboxylic acid in a mixture of a suitable solvent (e.g., THF, dioxane) and water.

-

Add a base (e.g., lithium hydroxide, sodium hydroxide) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-(methylsulfonyl)-3-azetidinecarboxylic acid.

Biological Activity and Applications in Drug Development

Specific biological activity data for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid is not currently available in the public domain. However, the structural motifs present in this molecule suggest potential areas of application in drug discovery.

The azetidine ring is a known bioisostere for other cyclic and acyclic structures and can be found in several approved drugs. Its rigid nature can help to lock in a bioactive conformation, potentially increasing potency and reducing off-target effects.

The N-sulfonyl group is a common feature in many pharmacologically active compounds. It can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule.

Given these features, 1-(Methylsulfonyl)-3-azetidinecarboxylic acid could be a valuable building block for the synthesis of novel therapeutic agents targeting a variety of biological pathways. Further screening and biological evaluation are necessary to determine its specific activities.

Potential Signaling Pathway Interactions (Hypothetical)

As no specific biological targets for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid have been identified, any discussion of signaling pathway involvement is purely hypothetical. However, based on the prevalence of the azetidine scaffold in medicinal chemistry, it could potentially be incorporated into molecules designed to interact with a wide range of protein classes, such as kinases, proteases, or G-protein coupled receptors (GPCRs).

The logical workflow for investigating such potential interactions would involve a series of screening and validation steps.

Caption: A generalized workflow for the evaluation of a novel chemical entity.

Spectroscopic Data

No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid has been identified. For researchers synthesizing this compound, standard analytical techniques would be required for structural confirmation and purity assessment.

Conclusion

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a chemical entity with potential as a building block in drug discovery. Its physicochemical properties are documented, and a plausible synthetic route can be proposed based on established chemical principles. However, a significant gap exists in the publicly available literature regarding its specific biological activity, mechanism of action, and detailed experimental data. This guide serves as a summary of the currently available information and highlights the need for further research to fully elucidate the potential of this compound in the development of new therapeutic agents. Researchers and scientists are encouraged to undertake further investigation to explore its biological profile and potential applications.

References

An In-depth Technical Guide on the Structure Elucidation of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid. Due to the limited availability of specific experimental data for this compound in public databases, this document presents a combination of established analytical techniques, predicted spectroscopic data, and plausible synthetic routes. The guide is intended to serve as a practical framework for researchers engaged in the characterization of novel small molecules, particularly those containing the azetidine scaffold, which is of growing importance in medicinal chemistry.

Introduction

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a derivative of azetidine-3-carboxylic acid, a four-membered heterocyclic non-proteinogenic amino acid. The incorporation of a methylsulfonyl group at the nitrogen atom significantly influences the molecule's polarity, solubility, and potential biological activity. Accurate structure elucidation is the cornerstone of understanding its chemical properties and potential applications in drug discovery and development. This guide outlines the standard analytical workflow for confirming the chemical structure of such a compound.

Proposed Synthesis

A plausible and efficient synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid involves the reaction of commercially available azetidine-3-carboxylic acid with methanesulfonyl chloride in the presence of a suitable base to neutralize the resulting hydrochloric acid.

DOT Script for Synthesis Workflow

Caption: Proposed synthetic workflow for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid. These predictions are based on established principles of NMR, IR, and mass spectrometry for the constituent functional groups.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | -COOH |

| ~4.2 | Triplet | 2H | -CH₂- (azetidine ring, adjacent to N) |

| ~3.9 | Triplet | 2H | -CH₂- (azetidine ring, adjacent to CH) |

| ~3.5 | Quintet | 1H | -CH- (azetidine ring) |

| ~3.0 | Singlet | 3H | -SO₂CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~173 | -COOH |

| ~55 | -CH₂- (azetidine ring) |

| ~38 | -CH- (azetidine ring) |

| ~35 | -SO₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 1720-1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1350-1320 | Strong | S=O stretch (Sulfonyl, asymmetric) |

| 1160-1140 | Strong | S=O stretch (Sulfonyl, symmetric) |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - Negative Mode)

| m/z | Assignment |

| 178.02 | [M-H]⁻ |

| 134.03 | [M-H-CO₂]⁻ |

| 79.96 | [SO₂CH₃]⁻ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlated Spectroscopy) to establish H-H correlations.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to establish direct C-H correlations.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin pellet.

-

-

Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

-

For high-resolution mass spectrometry (HRMS), use a TOF (Time-of-Flight) or Orbitrap analyzer to obtain an accurate mass measurement for elemental composition determination.

-

Structure Confirmation Workflow

The logical flow for confirming the structure of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid is depicted below.

DOT Script for Structure Elucidation Workflow

Caption: Logical workflow for the structure elucidation of the target compound.

X-ray Crystallography

As of the date of this document, no public crystallographic data for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid is available. Should single crystals of sufficient quality be obtained, X-ray crystallography would provide unambiguous confirmation of the molecular structure and detailed information about its three-dimensional conformation and intermolecular interactions in the solid state.

Conclusion

The structure elucidation of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid can be confidently achieved through a combination of modern spectroscopic techniques. While experimental data is not currently in the public domain, this guide provides a robust framework of predicted data and standard experimental protocols that will enable researchers to successfully characterize this and similar novel chemical entities. The methodologies outlined herein are fundamental to the progression of research and development in medicinal chemistry and related scientific fields.

Technical Whitepaper: An Examination of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid in Biological Contexts

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the currently available information regarding the biological activity of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid. Despite its availability as a chemical reagent, a thorough review of scientific literature reveals a notable absence of direct studies on its biological effects. This whitepaper will summarize the chemical identity of the compound and discuss the broader biological significance of the azetidine-3-carboxylic acid scaffold as a key structural motif in medicinal chemistry.

Introduction to 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a heterocyclic organic compound. Its structure features a four-membered azetidine ring, which is a saturated heterocycle containing one nitrogen atom. The nitrogen atom is substituted with a methylsulfonyl group (-SO₂CH₃), and a carboxylic acid group (-COOH) is attached to the third carbon of the ring. This compound is commercially available, indicating its utility primarily as a building block or intermediate in chemical synthesis.

Current Status of Biological Activity Research

A comprehensive search of scientific databases and literature reveals no specific studies detailing the biological activity of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid. Consequently, there is no quantitative data, such as IC₅₀ or EC₅₀ values, nor are there established experimental protocols or known signaling pathways associated with this particular molecule. The absence of such data suggests that the compound may not have been a primary focus of biological screening efforts to date or that any such research has not been published.

The Azetidine-3-Carboxylic Acid Scaffold in Drug Discovery

While information on the title compound is sparse, the core structure of azetidine-3-carboxylic acid is a recognized "scaffold" in medicinal chemistry. Such scaffolds serve as foundational structures for the development of new drugs. Azetidine carboxylic acids are valued for their ability to introduce conformational rigidity into molecules, which can lead to improved binding affinity and selectivity for biological targets.[1] Derivatives of azetidine-3-carboxylic acid are of interest for their potential biological and "foldameric" applications, the latter referring to the design of artificial molecules that mimic the folding of natural peptides and proteins.[1][2]

The general workflow for assessing the biological activity of a novel azetidine derivative, such as 1-(Methylsulfonyl)-3-azetidinecarboxylic acid, would typically follow a standardized path in drug discovery research.

Caption: A simplified workflow for the discovery and development of novel chemical entities.

Potential Areas for Future Investigation

Given that derivatives of N-substituted azetidines have shown a range of biological activities, future research into 1-(Methylsulfonyl)-3-azetidinecarboxylic acid could be warranted. For instance, various N-substituted-3-chloro-2-azetidinones have been synthesized and evaluated for their antibacterial properties.[3] Additionally, other complex azetidine derivatives have been investigated for antibacterial and anticancer properties.[4] The presence of the sulfonyl group on the nitrogen of the azetidine ring in 1-(Methylsulfonyl)-3-azetidinecarboxylic acid suggests that it could be explored for activities where N-sulfonylation is a known pharmacophore.

Should this compound be found to have activity, for example, as an enzyme inhibitor, a potential mechanism could involve its interaction with the active site of a target protein, leading to the modulation of a signaling pathway. The diagram below illustrates a generic enzyme inhibition pathway.

Caption: A hypothetical mechanism of action via enzyme inhibition.

Conclusion

References

Potential Therapeutic Targets of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid represent a class of compounds with significant therapeutic potential, primarily revolving around the modulation of neurotransmitter transport systems. This technical guide synthesizes the available scientific literature to explore the prospective therapeutic targets of these derivatives. While direct experimental data for this specific class of compounds is limited, structure-activity relationship (SAR) studies of analogous N-substituted azetidine-3-carboxylic acids strongly suggest that the gamma-aminobutyric acid (GABA) transporters (GATs) are a primary target. This document provides an in-depth analysis of this potential target, including quantitative data from closely related analogs, detailed experimental protocols for target validation, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Therapeutic Promise of Azetidine Scaffolds

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a defined three-dimensional orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. When incorporated into drug candidates, the azetidine moiety can also improve pharmacokinetic properties such as metabolic stability and aqueous solubility. The addition of a methylsulfonyl group to the azetidine nitrogen further modulates the electronic and steric properties of the molecule, potentially influencing its interaction with target proteins.

Primary Putative Therapeutic Target: GABA Transporters (GATs)

Based on the analysis of structurally related compounds, the most probable therapeutic targets for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid derivatives are the GABA transporters. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its synaptic concentration is tightly regulated by GATs. Inhibition of these transporters leads to an increase in synaptic GABA levels, potentiating inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for the treatment of epilepsy and other neurological disorders.

There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). GAT-1 is predominantly expressed in neurons, while GAT-2 and GAT-3 are primarily found in astrocytes.

Evidence from Structural Analogs

Research on azetidine derivatives as conformationally constrained GABA and β-alanine analogs has demonstrated their potential as GABA uptake inhibitors. A key study evaluated a series of azetidine derivatives, including those with a carboxylic acid function at the 3-position, for their potency as inhibitors of GAT-1 and GAT-3.[1] While the specific 1-methylsulfonyl derivative was not tested, the data from N-alkylated azetidine-3-carboxylic acid analogs provide valuable insights into the structure-activity relationships.

Quantitative Data from Analogous Compounds

The following table summarizes the inhibitory potency of N-substituted azetidine-3-carboxylic acid derivatives against GAT-1 and GAT-3. This data is extrapolated from studies on close structural analogs to provide a predictive framework for the potential activity of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid derivatives.

| Compound (Analog) | N-Substituent | Target | IC50 (µM) |

| 12d | {2-[tris(4-methoxyphenyl)methoxy]ethyl} | GAT-3 | 15.3 ± 4.5 |

Table 1: Inhibitory Potency of a Key N-Substituted Azetidine-3-Carboxylic Acid Analog at GABA Transporters.[1] Data for compound 12d, a potent GAT-3 inhibitor, is presented to illustrate the potential of this scaffold.

Experimental Protocols

To assess the potential of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid derivatives as GABA uptake inhibitors, the following experimental protocols, based on established methodologies, can be employed.[1]

In Vitro GABA Uptake Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit GABA uptake via GAT-1 and GAT-3.

Materials:

-

HEK cells stably expressing human GAT-1 or GAT-3.

-

[³H]GABA (radiolabeled gamma-aminobutyric acid).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Test compounds (1-(Methylsulfonyl)-3-azetidinecarboxylic acid derivatives).

-

Reference inhibitors (e.g., Tiagabine for GAT-1, SNAP-5114 for GAT-3).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture: Culture HEK-hGAT-1 and HEK-hGAT-3 cells to confluence in appropriate cell culture plates.

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

-

Assay Initiation: Wash the cells with assay buffer. Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 15 minutes) at 37°C.

-

GABA Uptake: Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA to the cells. Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway

Caption: Putative mechanism of action via GABA transporter inhibition.

Experimental Workflow

Caption: Workflow for evaluating therapeutic potential.

Conclusion and Future Directions

While direct experimental evidence is currently lacking for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid derivatives, the available data from structurally similar compounds strongly implicates GABA transporters, particularly GAT-1 and GAT-3, as primary therapeutic targets. The provided experimental protocols offer a clear path for validating this hypothesis. Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to establish a definitive structure-activity relationship and to identify lead compounds with optimal potency and selectivity. Subsequent in vivo studies in relevant animal models of neurological disorders will be crucial to translate these in vitro findings into potential therapeutic applications. The unique structural features of the 1-(methylsulfonyl)-3-azetidinecarboxylic acid scaffold hold significant promise for the development of novel CNS-acting therapeutics.

References

The Discovery and Synthesis of Novel Azetidine-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer opportunities for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel azetidine-based compounds, with a focus on their application as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.

Azetidine-Based Compounds as STAT3 Inhibitors

Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting cell proliferation, survival, and angiogenesis. The development of small molecule inhibitors targeting STAT3 has therefore become a significant area of research. A promising class of (R)-azetidine-2-carboxamide analogues has been identified as potent, sub-micromolar inhibitors of STAT3.[1][2]

Quantitative Efficacy Data

The inhibitory potency of these novel azetidine-based compounds has been quantified through various in vitro assays. The following tables summarize key quantitative data for representative compounds, providing a basis for comparison and further development.

Table 1: In Vitro STAT3 DNA-Binding Inhibition of (R)-Azetidine-2-Carboxamide Analogues [1][2]

| Compound ID | Modifications | STAT3 IC₅₀ (µM) | STAT1 IC₅₀ (µM) | STAT5 IC₅₀ (µM) |

| 5a | Salicylic acid moiety | 0.55 | > 18 | > 18 |

| 5o | Salicylic acid moiety | 0.38 | > 18 | > 18 |

| 8i | Benzohydroxamic acid | 0.34 | > 18 | > 18 |

| 7g | Lactone | - | - | - |

| 9k | Benzo-fused N-heterocycle | - | - | - |

Table 2: Binding Affinity and Cellular Efficacy of Select Azetidine-Based STAT3 Inhibitors [1][2][3]

| Compound ID | STAT3 Binding K_D (nM) | MDA-MB-231 EC₅₀ (µM) | MDA-MB-468 EC₅₀ (µM) | MCF-10A EC₅₀ (µM) |

| 7g | 880 | 0.9 - 1.9 | 0.9 - 1.9 | > 10 |

| 9k | 960 | 0.9 - 1.9 | 0.9 - 1.9 | > 10 |

| 7e | - | 0.9 - 1.9 | 0.9 - 1.9 | > 10 |

| 7f | - | 0.9 - 1.9 | 0.9 - 1.9 | > 10 |

Synthesis of Novel Azetidine-Based Compounds

Recent years have witnessed significant progress in the synthetic methodologies for constructing the azetidine ring.[4][5] These methods include visible-light-mediated intermolecular [2+2] photocycloadditions, modular synthesis of 3,3-disubstituted azetidines, and intramolecular amination of organoboronates.[1][2][4][6]

General Experimental Workflow for Synthesis and Screening

The discovery of novel azetidine-based inhibitors typically follows a structured workflow, from initial synthesis to biological evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methods for the Synthesis of Substituted Azetines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. Construction of Azacycles by Intramolecular Amination of Organoboronates and Organobis(boronates) [organic-chemistry.org]

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid: A Constrained Amino Acid Analog for Advancing Neurological Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a constrained amino acid analog that holds significant promise in the field of medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Its rigid four-membered azetidine ring system offers a unique structural scaffold that can mimic the binding conformations of endogenous ligands with greater specificity and metabolic stability. This technical guide provides a comprehensive overview of 1-(methylsulfonyl)-3-azetidinecarboxylic acid, focusing on its synthesis, potential as a GABA uptake inhibitor, and the broader implications for drug design. Detailed experimental protocols, quantitative data on related compounds, and visualizations of relevant biological pathways are presented to facilitate further research and development in this area.

Introduction: The Role of Constrained Amino Acid Analogs in Drug Design

Constrained amino acid analogs are synthetic amino acids in which the conformational flexibility is limited by the incorporation of cyclic structures or other rigidifying elements. This structural constraint can lead to several advantages in drug design, including:

-

Enhanced Receptor Selectivity: By locking the molecule into a specific conformation that mimics the bioactive conformation of an endogenous ligand, binding to the target receptor can be enhanced while reducing off-target effects.

-

Increased Metabolic Stability: The rigid structure can protect the molecule from enzymatic degradation, leading to improved pharmacokinetic properties such as a longer half-life.

-

Improved Bioavailability: Conformational restriction can influence physicochemical properties like lipophilicity and hydrogen bonding capacity, potentially leading to better membrane permeability and oral bioavailability.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly popular scaffold in medicinal chemistry for creating constrained analogs. Azetidine-3-carboxylic acid, in particular, serves as a rigid scaffold that can be further functionalized to target a variety of biological receptors and enzymes.

Synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Synthesis of Azetidine-3-carboxylic Acid (Core Structure)

The synthesis of the azetidine-3-carboxylic acid core can be achieved through various routes. One common method involves the cyclization of a suitable precursor. A patented process describes a method starting from diethyl bis(hydroxymethyl)malonate.

Experimental Protocol: Synthesis of Azetidine-3-carboxylic Acid

This protocol is adapted from established patent literature for the synthesis of the azetidine core.

Materials:

-

Diethyl bis(hydroxymethyl)malonate

-

Trifluoromethanesulfonic anhydride

-

Benzylamine

-

Sodium hydroxide

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Appropriate solvents (e.g., acetonitrile, methanol, water)

Procedure:

-

Triflation: React diethyl bis(hydroxymethyl)malonate with trifluoromethanesulfonic anhydride in a suitable solvent like acetonitrile to form the corresponding bis(triflate).

-

Cyclization: Without isolation, treat the bis(triflate) intermediate with benzylamine under basic conditions to induce intramolecular cyclization, forming the N-benzyl protected diethyl azetidine-3,3-dicarboxylate.

-

Saponification and Decarboxylation: React the resulting diester with sodium hydroxide in a solvent mixture such as methanol/water to hydrolyze the esters and subsequently induce decarboxylation to yield N-benzyl-azetidine-3-carboxylic acid.

-

Debenzylation: Subject the N-benzyl-azetidine-3-carboxylic acid to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere to cleave the benzyl group, affording the final product, azetidine-3-carboxylic acid.

-

Purification: The final product can be purified by recrystallization or other standard chromatographic techniques.

N-Sulfonylation of Azetidine-3-carboxylic Acid

The final step in the synthesis of the target compound involves the N-sulfonylation of the azetidine-3-carboxylic acid. This is a standard reaction in organic chemistry.

Experimental Protocol: Synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Materials:

-

Azetidine-3-carboxylic acid

-

Methanesulfonyl chloride

-

A suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate)

-

An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolution: Dissolve azetidine-3-carboxylic acid in the chosen aprotic solvent.

-

Base Addition: Add the base to the solution to act as a proton scavenger.

-

Sulfonylation: Cool the reaction mixture in an ice bath and slowly add methanesulfonyl chloride dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-(methylsulfonyl)-3-azetidinecarboxylic acid.

Biological Activity as a GABA Uptake Inhibitor

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters leads to an increased concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic target for conditions such as epilepsy and anxiety.

Constrained amino acid analogs, including derivatives of azetidine-3-carboxylic acid, have been investigated as potent and selective GABA uptake inhibitors. The rigid azetidine scaffold can orient the key pharmacophoric elements—the carboxylic acid and the nitrogen atom—in a conformation that is favorable for binding to the GATs.

Quantitative Data for Related Azetidine Derivatives

While specific IC50 values for 1-(methylsulfonyl)-3-azetidinecarboxylic acid are not publicly available, a study on various azetidine derivatives as GABA uptake inhibitors provides valuable comparative data. This data highlights the potential of the azetidine scaffold for potent GAT inhibition.

| Compound | Structure | GAT-1 IC50 (µM)[1] | GAT-3 IC50 (µM)[1] |

| Azetidin-2-ylacetic acid derivative 1 | 4,4-diphenylbutenyl substituted | 2.83 ± 0.67 | - |

| Azetidin-2-ylacetic acid derivative 2 | 4,4-bis(3-methyl-2-thienyl)butenyl substituted | 2.01 ± 0.77 | - |

| Azetidine-3-carboxylic acid derivative | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} substituted | - | 15.3 ± 4.5 |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative 1 | N-unsubstituted | 26.6 ± 3.3 | 31.0 ± 4.7 |

Note: The table presents data for structurally related azetidine derivatives to provide a context for the potential activity of 1-(methylsulfonyl)-3-azetidinecarboxylic acid. The specific activity of the title compound would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

In Vitro GABA Uptake Assay

This protocol outlines a standard method for evaluating the inhibitory activity of compounds on GABA transporters expressed in a cellular system.

Materials:

-

HEK-293 cells (or other suitable cell line) stably expressing the desired GABA transporter subtype (e.g., GAT-1, GAT-3).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

[³H]-GABA (radiolabeled GABA).

-

Test compound (1-(methylsulfonyl)-3-azetidinecarboxylic acid).

-

Reference inhibitor (e.g., tiagabine for GAT-1).

-

Scintillation cocktail and a scintillation counter.

-

96-well microplates.

Procedure:

-

Cell Culture: Culture the GAT-expressing cells in appropriate medium and seed them into 96-well plates. Allow the cells to adhere and form a confluent monolayer.

-

Compound Preparation: Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for testing.

-

Assay:

-

Wash the cells with pre-warmed assay buffer.

-

Add the different concentrations of the test compound or reference inhibitor to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]-GABA to each well.

-

Incubate for a short period (e.g., 5-15 minutes) to ensure linear uptake.

-

Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

-

-

Quantification:

-

Lyse the cells to release the intracellular contents.

-

Add a scintillation cocktail to the cell lysate.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of [³H]-GABA uptake for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of GABA uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Visualizations of Pathways and Workflows

GABAergic Synapse and the Mechanism of GABA Reuptake Inhibition

The following diagram illustrates the key components of a GABAergic synapse and the mechanism by which a GABA uptake inhibitor, such as 1-(methylsulfonyl)-3-azetidinecarboxylic acid, exerts its effect.

Caption: GABAergic synapse and the site of action for GABA uptake inhibitors.

Experimental Workflow for GABA Uptake Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of a potential GABA uptake inhibitor.

Caption: Workflow for an in vitro GABA uptake inhibition assay.

Conclusion and Future Directions

1-(Methylsulfonyl)-3-azetidinecarboxylic acid represents a promising scaffold for the development of novel central nervous system therapeutics. As a constrained amino acid analog, it has the potential to act as a potent and selective inhibitor of GABA transporters, thereby enhancing inhibitory neurotransmission. The synthetic route outlined in this guide provides a clear path for its preparation, and the detailed biological evaluation protocols will enable researchers to thoroughly characterize its pharmacological profile.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The proposed synthesis should be carried out to obtain and fully characterize 1-(methylsulfonyl)-3-azetidinecarboxylic acid.

-

Quantitative Biological Evaluation: The compound should be tested in a panel of GABA transporter subtype assays to determine its potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: A library of related N-sulfonylated azetidine-3-carboxylic acid derivatives should be synthesized and evaluated to establish a clear SAR, which will guide the design of more potent and selective analogs.

-

In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models of epilepsy, anxiety, and other neurological disorders to assess their therapeutic potential.

By systematically exploring the potential of 1-(methylsulfonyl)-3-azetidinecarboxylic acid and its analogs, the scientific community can pave the way for the development of a new generation of drugs for the treatment of debilitating neurological conditions.

References

The Pivotal Role of the Methylsulfonyl Group in Azetidine Ring Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle, is a "privileged scaffold" in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as metabolic stability, improved solubility, and three-dimensional complexity. The introduction of a methylsulfonyl group onto the azetidine nitrogen atom profoundly influences the ring's reactivity and biological activity. This technical guide provides an in-depth analysis of the role of the methylsulfonyl group, summarizing its effects on ring-opening reactions, its utility in synthesis, and its impact on the biological properties of azetidine-containing compounds. This document consolidates quantitative data, details key experimental protocols, and visualizes reaction mechanisms and workflows to serve as a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction: The Azetidine Scaffold and the Influence of N-Sulfonylation

Azetidines are increasingly incorporated into drug candidates to enhance their pharmacological profiles. The inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol) makes azetidines more reactive than their five- and six-membered counterparts, yet generally more stable and easier to handle than the highly strained three-membered aziridines.[1][2]

The reactivity and properties of the azetidine ring can be finely tuned by substitution on the nitrogen atom. N-sulfonylation, particularly with a methylsulfonyl (mesyl) group, serves as a powerful strategy to modulate the electronic character of the ring. The strong electron-withdrawing nature of the sulfonyl group significantly impacts the nucleophilicity of the nitrogen atom and activates the ring towards various transformations.

Enhanced Reactivity: The Methylsulfonyl Group as an Activating Moiety

The primary role of the methylsulfonyl group is to activate the azetidine ring, primarily by decreasing the electron density on the nitrogen atom. This activation manifests in several key reaction types.

Anionic Ring-Opening Polymerization (AROP)

N-sulfonylated azetidines are susceptible to anionic ring-opening polymerization (AROP), a reaction not readily achieved with unsubstituted azetidines. The methylsulfonyl group facilitates this process, leading to the formation of linear polyamines, which are valuable precursors for various materials and biomedical applications.[3][4]

The polymerization of N-(methanesulfonyl)azetidine (MsAzet) has been reported to be a first-order reaction with respect to the monomer concentration.[3] Interestingly, the methylsulfonyl group itself can participate in the reaction. Deprotonation of the methyl group can initiate a new polymer chain, leading to branched polymers.[3] This contrasts with N-arylsulfonylated azetidines (e.g., tosylates) which lack these acidic α-protons and tend to form linear polymers.[5]

A comparative study of the AROP of various N-(alkylsulfonyl)azetidines revealed that the polymerization rate is influenced by the steric and electronic properties of the alkyl group on the sulfonyl moiety.[5]

Nucleophilic Ring Opening

The electron-withdrawing sulfonyl group enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. This facilitates ring-opening reactions with a variety of nucleophiles, providing a pathway to substituted γ-amino compounds. While direct kinetic comparisons between N-methylsulfonyl azetidine and N-H azetidine are not extensively documented in the literature, the general principles of N-activation by sulfonyl groups suggest a significantly enhanced rate of nucleophilic ring opening for the former.

Synthetic Utility of the Methylsulfonyl Group

Beyond its role in activating the azetidine ring, the methylsulfonyl group is a versatile functional handle in the synthesis of complex azetidine derivatives.

Synthesis of N-Sulfonylated Azetidines

The synthesis of N-sulfonylated azetidines can be achieved through various methods, including the reaction of azetidine with the corresponding sulfonyl chloride or through cycloaddition reactions. Photochemical [2+2] cycloadditions between alkenes and N-sulfonylimines are a powerful method for constructing the azetidine ring.[6]

The Sulfonyl Group as a Protecting and Directing Group

In multi-step syntheses, the methylsulfonyl group can serve as a robust protecting group for the azetidine nitrogen. Its electron-withdrawing nature deactivates the nitrogen towards many reagents, allowing for selective reactions at other positions of the molecule.

Biological Activity of Methylsulfonyl Azetidine Derivatives

The incorporation of the methylsulfonyl-azetidine moiety has been explored in the context of various biological targets. The rigid azetidine scaffold, combined with the hydrogen bonding capacity and polarity of the sulfonyl group, can lead to potent and selective interactions with biomolecules.

Antimicrobial Activity

Several studies have reported the synthesis and evaluation of sulfonylated azetidin-2-one derivatives as antimicrobial agents. The presence of electron-withdrawing groups on an aryl sulfonyl moiety has been shown to enhance antibacterial activity.[7]

Enzyme Inhibition

Azetidine derivatives are being investigated as inhibitors of various enzymes. For instance, azetidine-based compounds have been identified as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy.[7] Other studies have explored sulfonylated azetidines as potential inhibitors of GABA uptake.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the reactivity and biological activity of methylsulfonyl and related sulfonylated azetidines.

Table 1: Kinetic Data for the Anionic Ring-Opening Polymerization (AROP) of N-(Alkylsulfonyl)azetidines

| Monomer | Initiator | Solvent | Temperature (°C) | Rate Constant (k_p) (M⁻¹s⁻¹) | Reference |

| N-(methanesulfonyl)azetidine (MsAzet) | nBuN(K)Ts | DMF | 120 | 3.45 x 10⁻⁴ | [5] |

| N-(ethanesulfonyl)azetidine (EsAzet) | nBuN(K)Ts | DMF | 120 | 4.88 x 10⁻⁴ | [5] |

| N-(2-propanesulfonyl)azetidine (iPsAzet) | nBuN(K)Ts | DMF | 120 | 5.58 x 10⁻⁴ | [5] |

| N-(methanesulfonyl)azetidine (MsAzet) | nBuN(K)Ts | DMF | 180 | - | [5] |

| N-(ethanesulfonyl)azetidine (EsAzet) | nBuN(K)Ts | DMF | 180 | - | [5] |

| N-(2-propanesulfonyl)azetidine (iPsAzet) | nBuN(K)Ts | DMF | 180 | - | [5] |

Table 2: Biological Activity of Selected Sulfonylated Azetidine Derivatives

| Compound Class | Biological Target/Organism | Measurement | Value | Reference |

| Substituted phenyl azetidin-2-one sulfonyl derivatives | Staphylococcus aureus | MIC | >100 µg/mL | [9] |

| Substituted phenyl azetidin-2-one sulfonyl derivatives | Bacillus subtilis | MIC | 6.25 µg/mL | [9] |

| Substituted phenyl azetidin-2-one sulfonyl derivatives | Escherichia coli | MIC | >100 µg/mL | [9] |

| Azetidin-2-ylacetic acid derivatives | GAT-1 | IC₅₀ | 2.01 ± 0.77 µM | [8] |

| Azetidine-3-carboxylic acid derivatives | GAT-3 | IC₅₀ | 15.3 ± 4.5 µM | [8] |

| Azetidine-based compounds | STAT3 | IC₅₀ | 0.38 - 0.98 µM | [10] |

Experimental Protocols

General Procedure for the Synthesis of 1-(Ethylsulfonyl)azetidine Derivatives

This protocol is adapted from a reported synthesis of a key intermediate for Baricitinib.[11]

-

Deprotection: To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in acetonitrile, add an equal volume of 3 M hydrochloric acid. Stir the mixture at room temperature for 16 hours.

-

Concentration and Neutralization: Concentrate the reaction mixture under vacuum. Dissolve the residue in acetonitrile and stir for 2 hours at 30°C, then cool to 5°C and stir for another 2 hours. Filter the mixture and dissolve the filter cake in fresh acetonitrile.

-

Sulfonylation: To the resulting solution, add diisopropylethylamine (excess) and cool to below 15°C. Add ethanesulfonyl chloride (1.0 eq) and stir the reaction mixture for 12 hours at 20°C.

-

Work-up and Purification: Concentrate the mixture under vacuum, dissolve the residue in dichloromethane, and extract with a 12.5% aqueous solution of NaCl. Concentrate the organic layer under vacuum to afford the crude product. The crude product can be further purified by recrystallization from ethyl acetate/n-heptane.[11]

General Protocol for Anionic Ring-Opening Polymerization of N-(Alkylsulfonyl)azetidines

This protocol is a generalized procedure based on the polymerization of N-(alkylsulfonyl)azetidines.[5]

-

Initiator Preparation: Prepare a stock solution of the initiator (e.g., nBuN(K)Ts) in anhydrous DMF by combining potassium hexamethyldisilazide (KHMDS) and N-butyl-p-toluenesulfonamide in DMF. Stir for 1 hour at room temperature.

-

Polymerization: In a glovebox, add the desired N-(alkylsulfonyl)azetidine monomer to a vial. Add the appropriate amount of the initiator stock solution. Seal the vial and heat to the desired temperature (e.g., 120°C or 180°C) for the specified time.

-

Termination and Isolation: After the reaction time, precipitate the polymer by adding the reaction mixture to water. Collect the polymer by centrifugation and dry under vacuum at an elevated temperature (e.g., 100°C).

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This is a generalized broth microdilution protocol.[10][12]

-

Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in broth without antimicrobial) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The methylsulfonyl group is a powerful and versatile tool for modulating the reactivity and biological activity of the azetidine ring. Its strong electron-withdrawing nature activates the ring towards nucleophilic attack and ring-opening polymerization, providing synthetic routes to valuable polyamines and functionalized acyclic amines. In the context of drug discovery, the methylsulfonyl-azetidine scaffold offers a unique combination of structural rigidity, polarity, and hydrogen bonding capability, which has been exploited to develop potent inhibitors of various biological targets. This guide has summarized the key aspects of the methylsulfonyl group's role, providing a foundation of data, protocols, and conceptual diagrams to aid researchers in the continued exploration and application of this important chemical motif. Further investigation into the specific signaling pathways modulated by methylsulfonyl azetidine derivatives will undoubtedly open new avenues for therapeutic intervention.

References

- 1. jmchemsci.com [jmchemsci.com]

- 2. benchchem.com [benchchem.com]

- 3. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. WO2021099499A1 - Compositions and methods for rapid idenfication and phenotypic antimicrobial susceptibility testing of bacteria and fungi - Google Patents [patents.google.com]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid: A Technical Guide for Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds. This methodology leverages the high "hit rate" of low molecular weight fragments (typically < 300 Da) that bind with weak affinity to biological targets. These initial fragment hits provide efficient starting points for optimization into potent and drug-like candidates. A key strategy in FBDD is the utilization of conformationally constrained scaffolds that present well-defined vectors for chemical elaboration, minimizing the entropic penalty upon binding.

The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal chemistry for its role as a versatile, three-dimensional (3D) scaffold.[1] Its rigid structure can enhance metabolic stability and solubility while providing precise exit vectors for fragment growing or linking.[2]

This technical guide focuses on 1-(Methylsulfonyl)-3-azetidinecarboxylic acid , a fragment that combines the desirable 3D geometry of the azetidine core with a sulfonyl group and a carboxylic acid moiety. The N-sulfonyl group acts as a hydrogen bond acceptor and imparts specific physicochemical properties, while the carboxylic acid provides a strong interaction point, often with key amino acid residues in a protein binding site. This document provides a comprehensive overview of its properties, synthesis, and application in a typical FBDD campaign.

Physicochemical Properties

The suitability of a compound for fragment screening is governed by several key physicochemical parameters, often guided by the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). 1-(Methylsulfonyl)-3-azetidinecarboxylic acid and its parent scaffold, azetidine-3-carboxylic acid, exhibit properties that make them attractive for FBDD.

| Property | 1-(Methylsulfonyl)-3-azetidinecarboxylic acid | Azetidine-3-carboxylic acid | Reference |

| Molecular Weight ( g/mol ) | 179.20 | 101.10 | |

| Molecular Formula | C₅H₉NO₄S | C₄H₇NO₂ | |

| IUPAC Name | 1-(methylsulfonyl)azetidine-3-carboxylic acid | azetidine-3-carboxylic acid | [3] |

| CAS Number | 1219828-27-9 | 36476-78-5 | |

| Calculated XLogP3 | - | -3.2 | [3] |

| Topological Polar Surface Area (TPSA) | - | 49.3 Ų | [3] |

| Hydrogen Bond Donors | 1 | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | 3 | [3] |

| Physical Form | Solid | Solid | [4] |

Synthesis Protocol

While a specific, detailed synthesis for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid is not extensively published, a reliable route can be proposed based on standard organic chemistry transformations and literature precedents for N-sulfonylation of azetidines. The following protocol outlines a common approach starting from a commercially available precursor.

Proposed Synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid

Methodology:

-

Esterification (if starting from the free acid): Azetidine-3-carboxylic acid can be protected as its ethyl ester via reaction with ethanol and a catalyst like thionyl chloride or by using a pre-prepared ester hydrochloride salt.

-

N-Sulfonylation:

-

Dissolve azetidine-3-carboxylic acid ethyl ester hydrochloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), dropwise (typically 2.2 equivalents to neutralize the hydrochloride salt and the HCl generated during the reaction).

-

Slowly add methanesulfonyl chloride (mesyl chloride, ~1.1 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-sulfonylated ester.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the crude 1-(methylsulfonyl)-azetidine-3-carboxylic acid ethyl ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, ~1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Acidify the reaction mixture to approximately pH 3 with a dilute acid (e.g., 1N HCl).

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 1-(Methylsulfonyl)-3-azetidinecarboxylic acid. Purification can be achieved by recrystallization or column chromatography if necessary.

-

Experimental Protocols for Fragment Screening

A typical FBDD campaign employs a cascade of biophysical techniques to identify and validate fragment hits. The following are detailed methodologies for primary and secondary screening assays applicable to 1-(Methylsulfonyl)-3-azetidinecarboxylic acid.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein against thermal denaturation.

-

Reagents and Materials:

-

Target protein stock solution (e.g., 0.1-0.2 mg/mL).

-

Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

-

SYPRO Orange dye (5000x stock in DMSO).

-

Fragment stock solution (e.g., 100 mM 1-(Methylsulfonyl)-3-azetidinecarboxylic acid in DMSO).

-

96- or 384-well qPCR plates.

-

-

Protocol:

-

Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final protein concentration is typically 2-5 µM and the dye is at 5x.

-

Dispense the master mix into the wells of the qPCR plate.

-

Add the fragment to the wells to a final concentration of 200-500 µM. Include DMSO-only controls.

-

Seal the plate and centrifuge briefly to mix.

-

Place the plate in a real-time PCR instrument.

-

Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while monitoring fluorescence.

-

-

Data Analysis:

-

A binding event is indicated by a positive shift in the melting temperature (ΔTm) of the protein in the presence of the fragment compared to the DMSO control. A ΔTm of ≥ 2 °C is often considered a significant hit.

-

Secondary Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure binding kinetics and affinity in real-time. It is a robust method for confirming hits from primary screens and eliminating false positives.

-

Reagents and Materials:

-

SPR sensor chip (e.g., CM5 chip for amine coupling).

-

Target protein.

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Fragment solutions at various concentrations.

-

-

Protocol:

-

Immobilization: Covalently attach the target protein to the sensor chip surface using standard amine coupling chemistry.

-

Binding Analysis:

-

Prepare a dilution series of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid in running buffer (e.g., from 1 µM to 1 mM).

-

Inject the fragment solutions over the sensor surface at a constant flow rate.

-

Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

-

Regenerate the surface between injections with a suitable regeneration solution if necessary.

-

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Orthogonal Validation: Saturation Transfer Difference (STD) NMR

STD NMR is a powerful tool for detecting transient binding of small molecules to large proteins. It identifies which protons of the fragment are in close contact with the protein, confirming direct interaction.

-

Reagents and Materials:

-

Target protein (~10-50 µM).

-

Fragment (~1-2 mM).

-

Deuterated NMR buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

-

-

Protocol:

-

Prepare a sample containing the target protein and the fragment in the deuterated buffer.

-

Acquire a standard 1D ¹H NMR spectrum as a reference.

-

Acquire an STD NMR spectrum by selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm) where no fragment signals are present.

-

Acquire an off-resonance control spectrum where no protein signals are saturated (e.g., 40 ppm).

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

-

-

Data Analysis:

-

Signals that appear in the STD difference spectrum belong to the fragment and confirm its binding to the protein. The intensity of the STD signals can provide information about which parts of the fragment are most critical for the interaction.

-

Data Presentation and Hit Progression

Quantitative data from screening and validation experiments are crucial for prioritizing fragments for further development. Ligand efficiency (LE) is a key metric used to normalize binding affinity for the size of the molecule.

Hypothetical Screening Data for a Fragment Hit

| Fragment ID | Assay | Result | Ligand Efficiency (LE) | Notes |

| MSAC-01 | DSF | ΔTm = +3.5 °C | - | Primary Hit |

| MSAC-01 | SPR | KD = 250 µM | 0.34 | Confirmed Binder |

| MSAC-01 | STD NMR | Positive | - | Binding Confirmed |

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / N, where N is the number of non-hydrogen atoms. For MSAC-01 (C₅H₉NO₄S), N = 11. pKD = -log(250 x 10⁻⁶) = 3.6. LE = (1.37 * 3.6) / 11 ≈ 0.45 (Correction: calculation error in initial thought process, re-calculating here for accuracy). A value > 0.3 is generally considered a good starting point.

Hit-to-Lead Optimization Strategy

Once a fragment like 1-(Methylsulfonyl)-3-azetidinecarboxylic acid is validated, the next phase involves medicinal chemistry efforts to improve its potency and selectivity. The structure of this fragment offers clear vectors for chemical modification.

-

Vector 1 (Sulfonamide): The methyl group on the sulfonyl moiety can be replaced with other alkyl or aryl groups to probe for additional interactions in the binding pocket. This can influence potency and selectivity.

-

Vector 2 (Azetidine Ring): While the core scaffold is likely important for the 3D presentation, substituents could be added to the 2- or 4-positions of the azetidine ring to explore new binding vectors.

-

Vector 3 (Carboxylic Acid): The carboxylic acid is a key interaction point but may lead to poor pharmacokinetic properties. It can be replaced with bioisosteres (e.g., tetrazole, hydroxamic acid) to modulate acidity and cell permeability.[5] Alternatively, it can serve as a linking point to merge with another nearby fragment hit.

Conclusion

1-(Methylsulfonyl)-3-azetidinecarboxylic acid represents a high-quality fragment for FBDD campaigns. Its rigid, three-dimensional structure, combined with strategically placed functional groups for interaction and elaboration, makes it an excellent starting point for the discovery of novel therapeutics. This guide provides the foundational knowledge, experimental frameworks, and strategic considerations for effectively utilizing this and similar azetidine-based fragments in drug discovery programs.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process starting from commercially available ethyl azetidine-3-carboxylate. The protocol includes reaction conditions, purification methods, and characterization data.

Introduction

Azetidine derivatives are important structural motifs in many biologically active compounds. The conformational rigidity of the four-membered ring can impart favorable properties such as improved binding affinity and metabolic stability. 1-(Methylsulfonyl)-3-azetidinecarboxylic acid, in particular, serves as a key intermediate for the synthesis of various therapeutic agents. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Overall Synthesis Scheme